molecular formula C18H17NO2 B1487468 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile CAS No. 1160264-27-6

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile

Cat. No. B1487468
M. Wt: 279.3 g/mol
InChI Key: TUZHTKVMYLDQBQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile is a chemical compound with the molecular formula C₁₈H₁₇NO₂ . It has a molecular weight of 279.34 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Reactivity and Synthesis Techniques : The reactivity of compounds structurally related to "2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile" has been explored in various synthetic contexts. For instance, Tsuzuki and Tada (1985) studied the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with methanol, revealing insights into nucleophilic addition and substitution mechanisms that could be relevant for modifying the indane-2-carbonitrile backbone (Tsuzuki & Tada, 1985).

  • Crystallography and Structural Analysis : Research by Asiri et al. (2011) on co-crystals involving dimethoxyphenyl derivatives showcases the potential for understanding the solid-state packing and molecular conformations of similar compounds, which is crucial for material science applications (Asiri et al., 2011).

  • Novel Compound Synthesis : The exploration of novel indenothiophene derivatives as discussed by Patil et al. (2012), through reactions involving carbonitrile functional groups, points to a methodology that could be adapted for synthesizing new derivatives of "2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile" for various applications (Patil et al., 2012).

Potential Applications

  • Corrosion Inhibition : Chafiq et al. (2020) investigated spirocyclopropane derivatives for mild steel protection in acidic environments, demonstrating the utility of organic compounds with similar structural features in corrosion inhibition. This suggests potential applications for "2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile" derivatives in materials science and engineering (Chafiq et al., 2020).

  • Material Science and Photophysical Properties : Studies like those conducted by Dappour et al. (2019) on the solvatochromic behavior of bithiophene carbonitrile derivatives highlight the significance of understanding the photophysical properties of organic compounds. This research could inform the development of "2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile" derivatives for applications in organic electronics or as photophysical probes (Dappour et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-dihydroindene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-20-16-8-7-15(9-17(16)21-2)18(12-19)10-13-5-3-4-6-14(13)11-18/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZHTKVMYLDQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC3=CC=CC=C3C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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